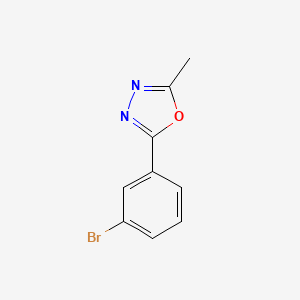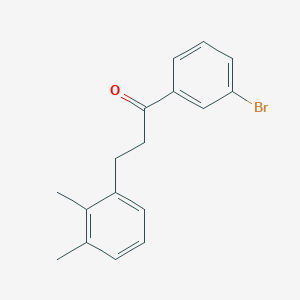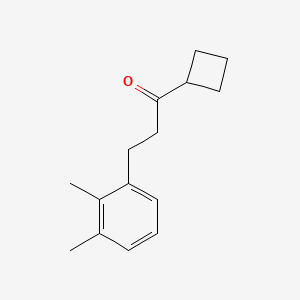
2-(2-Bromophenyl)-4'-cyanoacetophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromophenyl)-4’-cyanoacetophenone is an organic compound that belongs to the class of aromatic ketones It features a bromine atom attached to the benzene ring at the ortho position and a cyano group attached to the acetophenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-4’-cyanoacetophenone typically involves the following steps:
Friedel-Crafts Acylation: The acetophenone moiety can be introduced via Friedel-Crafts acylation, where acetyl chloride (CH3COCl) reacts with the brominated benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Nitrile Formation: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable nitrile source such as cyanogen bromide (BrCN) reacts with the acetophenone derivative under basic conditions.
Industrial Production Methods
Industrial production of 2-(2-Bromophenyl)-4’-cyanoacetophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
化学反应分析
Types of Reactions
2-(2-Bromophenyl)-4’-cyanoacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
2-(2-Bromophenyl)-4’-cyanoacetophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-Bromophenyl)-4’-cyanoacetophenone depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine and cyano groups can interact with various molecular targets, influencing the compound’s biological activity and specificity.
相似化合物的比较
Similar Compounds
2-Bromoacetophenone: Lacks the cyano group, making it less versatile in certain synthetic applications.
4’-Cyanoacetophenone: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
2-(2-Bromophenyl)ethanone: Similar structure but without the cyano group, affecting its chemical properties and applications.
Uniqueness
2-(2-Bromophenyl)-4’-cyanoacetophenone is unique due to the presence of both bromine and cyano functional groups, which confer distinct reactivity and versatility in synthetic and research applications. This combination allows for a wide range of chemical transformations and potential biological activities.
属性
IUPAC Name |
4-[2-(2-bromophenyl)acetyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-14-4-2-1-3-13(14)9-15(18)12-7-5-11(10-17)6-8-12/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWFAQYYNUKYEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642308 |
Source


|
| Record name | 4-[(2-Bromophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-11-7 |
Source


|
| Record name | 4-[(2-Bromophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
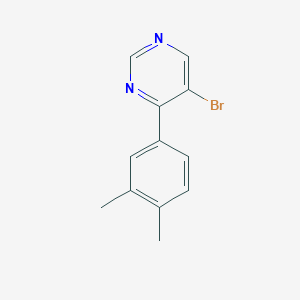
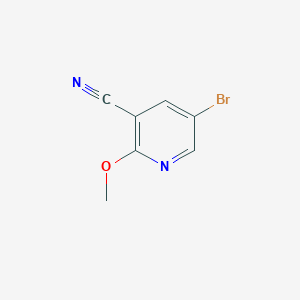

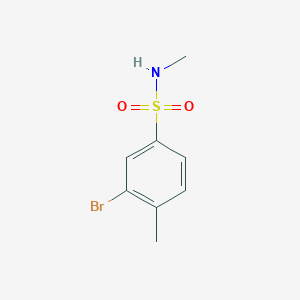
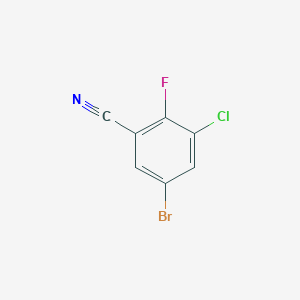
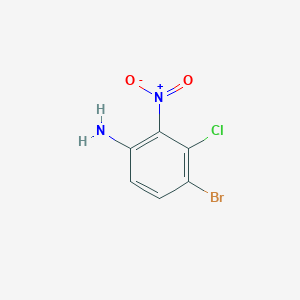
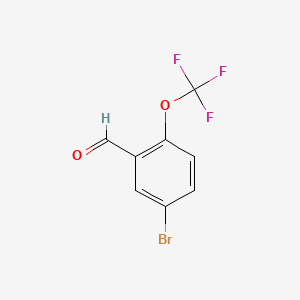
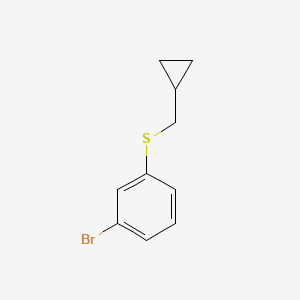

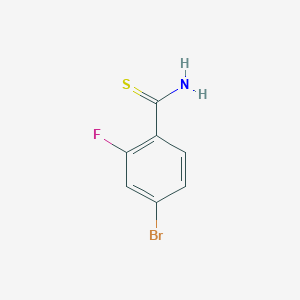
![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)
